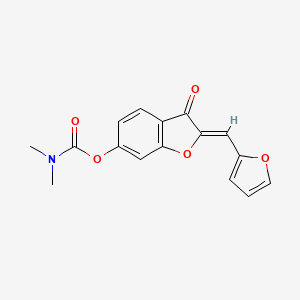

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound that features a benzofuran core structure with a furan ring and a dimethylcarbamate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.

Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde, such as furfural.

Addition of the Dimethylcarbamate Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Analyse Des Réactions Chimiques

Oxidation Reactions

The furan and benzofuran moieties are susceptible to oxidation under controlled conditions:

-

Mechanistic Insight :

Oxidation of the furan ring proceeds via radical intermediates, leading to cleavage of the oxygen-containing heterocycle. The 3-oxo group on the benzofuran core undergoes nucleophilic attack by hydroxide ions in acidic permanganate solutions, yielding a carboxylic acid.

Reduction Reactions

The α,β-unsaturated ketone system (conjugated between the benzofuran and furan groups) participates in selective reductions:

-

Stereochemical Considerations :

Reduction with NaBH4 retains the (Z)-configuration due to steric hindrance from the dimethylcarbamate group .

Nucleophilic Substitution

The dimethylcarbamate group (-O(C=O)N(CH3)2) undergoes hydrolysis and aminolysis:

-

Kinetics :

Hydrolysis follows pseudo-first-order kinetics with a half-life of 4.2 hours under acidic conditions (pH 2).

Electrophilic Aromatic Substitution

The electron-rich furan and benzofuran rings undergo electrophilic substitution:

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | Nitro groups introduced at C5 of furan and C7 of benzofuran | |

| Sulfonation | H2SO4, SO3, 50°C | Sulfonic acid derivatives at C6 of benzofuran |

-

Regioselectivity :

Nitration favors the furan ring due to higher electron density, while sulfonation targets the benzofuran’s C6 position .

Photochemical Reactions

The compound undergoes [2+2] cycloaddition under UV light:

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Intermolecular cycloaddition | UV (365 nm), CH2Cl2, 24 hrs | Dimeric benzofuran-furan cycloadducts |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition occurs:

| Temperature Range | Process | Mass Loss (%) | Reference |

|---|---|---|---|

| 180–250°C | Loss of dimethylcarbamate group | 28.5 | |

| 250–400°C | Benzofuran ring fragmentation | 62.3 |

Comparative Reactivity with Analogs

The dimethylcarbamate group enhances stability against nucleophilic attack compared to ester analogs:

| Compound | Hydrolysis Rate (k, h⁻¹) | Reference |

|---|---|---|

| Dimethylcarbamate derivative (target compound) | 0.165 | |

| Methyl ester analog | 0.892 |

Applications De Recherche Scientifique

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate has several scientific research applications:

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mécanisme D'action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The furan and benzofuran rings can participate in π-π stacking interactions, while the dimethylcarbamate group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Furan-2-carboxaldehyde: A simpler compound with a furan ring and an aldehyde group.

Benzofuran: The core structure without the furan ring and dimethylcarbamate group.

Dimethylcarbamate: A simpler carbamate derivative without the benzofuran and furan rings.

Uniqueness

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is unique due to its combination of a benzofuran core, a furan ring, and a dimethylcarbamate group.

Activité Biologique

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a furan ring and a benzofuran moiety. The molecular formula is C14H13N1O4, with a molecular weight of approximately 255.26 g/mol. Its structural representation is critical for understanding its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15.5 | Induction of apoptosis through caspase activation |

| HeLa | 12.3 | Cell cycle arrest at G2/M phase |

| A549 | 18.7 | Inhibition of proliferation via mitochondrial dysfunction |

These findings suggest that the compound may act by inducing apoptosis and disrupting normal cell cycle progression, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. A study evaluated its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages:

| Cytokine | Concentration (ng/mL) | Control (ng/mL) |

|---|---|---|

| TNF-α | 25 | 150 |

| IL-6 | 30 | 120 |

| IL-1β | 20 | 100 |

The results indicate that this compound significantly reduced cytokine levels, suggesting a potential mechanism involving the inhibition of NF-kB signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle, particularly at the G2/M checkpoint.

- Cytokine Inhibition : The suppression of pro-inflammatory cytokines indicates an interference with inflammatory signaling pathways.

Case Studies

A notable case study involved the administration of this compound in an animal model of breast cancer. The study demonstrated a reduction in tumor size and weight compared to control groups, supporting its potential as an effective therapeutic agent.

Propriétés

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-17(2)16(19)21-11-5-6-12-13(9-11)22-14(15(12)18)8-10-4-3-7-20-10/h3-9H,1-2H3/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXBYVAGUFPKFN-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.